4-ethoxy-N-(1H-indazol-5-yl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(1H-indazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-14-6-3-11(4-7-14)16(20)18-13-5-8-15-12(9-13)10-17-19-15/h3-10H,2H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIZKDTYLJOHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 4-ethoxy-N-(1H-indazol-5-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 4-ethoxybenzoic acid with 1H-indazole-5-amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
4-ethoxy-N-(1H-indazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the benzamide moiety using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-ethoxy-N-(1H-indazol-5-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives, which are studied for their potential therapeutic properties.
Biology: This compound is investigated for its biological activity, including its potential as an anticancer agent due to its ability to inhibit certain enzymes and signaling pathways.
Medicine: Research is ongoing to explore its use in the development of new drugs for treating various diseases, including cancer, inflammation, and bacterial infections.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(1H-indazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells. Additionally, it may modulate signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell growth and metabolism .
Comparison with Similar Compounds
Structural Analogues in the Benzamide Class
Key structural analogues and their distinguishing features are summarized in Table 1.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations:
Substituent Effects on Activity :
- The ethoxy group in this compound may confer greater metabolic stability than hydroxyl or methyl groups (e.g., nilotinib’s trifluoromethyl group enhances target affinity but increases hydrophobicity ).
- Pyrimidine-containing analogues (e.g., compounds from ) demonstrate enhanced kinase binding due to π-π stacking interactions, whereas the ethoxy-benzamide variant lacks this feature.
Synthetic Routes :
- The target compound likely employs carbodiimide-based coupling (similar to ), while nilotinib derivatives rely on Suzuki-Miyaura cross-coupling for pyrimidine introduction .
- Indazol-5-yl amine intermediates are critical for constructing these molecules, as seen in the use of N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine in .
Biological Applications :
- Nilotinib’s clinical success highlights the importance of trifluoromethyl and pyrimidine groups in tyrosine kinase inhibition .
- Indazol-pyrimidine hybrids (e.g., ) show selective cytotoxicity, suggesting that this compound may require additional functionalization (e.g., heterocyclic linkers) to optimize target engagement.
Physicochemical and Pharmacokinetic Properties
- Solubility : Pyrimidine-containing analogues (e.g., ) exhibit lower aqueous solubility due to planar aromatic systems, whereas the ethoxy-benzamide’s flexibility may improve formulation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-ethoxy-N-(1H-indazol-5-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a benzamide derivative with an indazole amine. For example, Suzuki-Miyaura cross-coupling (e.g., using Pd catalysts like Pd(dppf)₂Cl₂) or amide bond formation via carbodiimide-mediated coupling (e.g., HATU/Et₃N in DMF) are standard approaches . Optimization includes varying solvents (dioxane/water mixtures), temperature (e.g., 100°C for cross-coupling), and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of boronic acid derivatives). Monitoring via TLC or HPLC ensures reaction completion .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzamide and indazole moieties, with chemical shifts for the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and indazole NH protons (δ ~10–12 ppm) . Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography (using SHELX programs) resolves 3D structure and hydrogen-bonding interactions .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. Cell viability assays (MTT or ATP-luminescence) against cancer lines (e.g., HeLa, MCF-7) can screen for antiproliferative activity. Dose-response curves (IC₅₀ values) and selectivity indices (vs. non-cancerous cells) provide initial efficacy metrics .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between predicted and observed molecular geometries?
- Methodological Answer : Discrepancies in bond angles or torsional strains may arise from packing forces or solvent effects. Refinement using SHELXL with anisotropic displacement parameters improves accuracy . Compare multiple datasets (e.g., different solvents or temperatures) and validate with DFT calculations (e.g., Gaussian or ORCA) to distinguish intrinsic molecular geometry from crystal-packing artifacts .
Q. What strategies mitigate low yields in multi-step syntheses of this compound?
- Methodological Answer : Low yields often occur during indazole functionalization or amide coupling. Strategies include:
- Protecting Groups : Temporarily shield reactive sites (e.g., Boc for amines) to prevent side reactions .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 mins vs. 16 hrs) and improve purity .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger) predicts binding poses to receptors (e.g., kinases or GPCRs). Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with indazole N–H). MD simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes over time, prioritizing derivatives with lower RMSD values .
Q. What analytical approaches validate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) using HPLC-UV to track degradation products. LC-MS/MS identifies metabolites, while DSC/TGA evaluates thermal stability. For in vivo models, use radiolabeled analogs (e.g., ¹⁴C) to study pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
